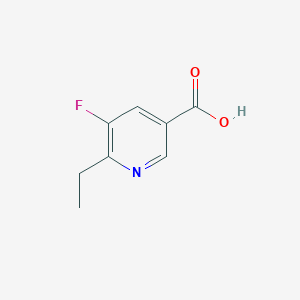

6-Ethyl-5-fluoronicotinic acid

Description

6-Ethyl-5-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, characterized by an ethyl substituent at the 6-position and a fluorine atom at the 5-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to the electronic and steric effects imparted by fluorine and ethyl groups, which can enhance binding affinity, metabolic stability, and bioavailability compared to non-fluorinated analogs.

Properties

Molecular Formula |

C8H8FNO2 |

|---|---|

Molecular Weight |

169.15 g/mol |

IUPAC Name |

6-ethyl-5-fluoropyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H8FNO2/c1-2-7-6(9)3-5(4-10-7)8(11)12/h3-4H,2H2,1H3,(H,11,12) |

InChI Key |

BTSCKXSSFPFBJL-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=C(C=N1)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Grignard Reagent Mediated Halogen Exchange and Fluorination

A prominent method, adapted from the preparation of 6-fluoronicotinic acid, involves:

- Starting Material: 2,5-dibromopyridine.

- Step 1: Selective Grignard exchange using isopropyl magnesium chloride in the presence of a catalyst such as cuprous iodide or cuprous bromide. This step selectively converts 2,5-dibromopyridine into 6-bromonicotinate esters (methyl, ethyl, isopropyl, or tert-butyl esters).

- Step 2: Fluorination of the 6-bromonicotinate intermediate using anhydrous tetramethylammonium fluoride in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 40-50°C for 16 hours.

- Step 3: Hydrolysis of the ester under acidic or alkaline conditions to yield 6-fluoronicotinic acid.

This method is noted for its high selectivity, environmental friendliness, and suitability for scale-up. The fluorination step is carefully controlled to reduce water content below 300 ppm to avoid side reactions.

Adaptation for 6-Ethyl-5-fluoronicotinic Acid:

- The ethyl group at the 6-position can be introduced by employing ethyl-substituted pyridine derivatives or through selective alkylation prior to fluorination.

- Alternatively, starting from 2,5-dibromo-6-ethylpyridine analogs may allow similar Grignard and fluorination steps.

Data Table: Example Reaction Conditions for 6-Fluoronicotinic Acid (Analogous to this compound synthesis)

| Step | Reagents & Conditions | Yield (%) | Purity (HPLC %) | Notes |

|---|---|---|---|---|

| 1 | 2,5-Dibromopyridine + i-PrMgCl + CuI catalyst | 79.3 | 97.1 | Formation of 6-bromonicotinate ester |

| 2 | 6-Bromonicotinate + (CH3)4NF in DMF, 40-50°C, 16 h | - | - | Fluorination step |

| 3 | Hydrolysis with 20-30% HCl or NaOH, RT, 3-5 h | 84.1-90.6 | 98.0-99.4 | Isolation of 6-fluoronicotinic acid |

Note: The yields and purities are from closely related fluoronicotinic acid syntheses and can be adapted for the ethyl-substituted analogs with appropriate modifications.

Oxidation of Alkyl-Substituted Fluoropyridines

Another reported approach involves oxidation of alkyl-substituted fluoropyridines to the corresponding nicotinic acids:

- Starting Material: 2-fluoro-5-methylpyridine or similar alkyl-fluoropyridines.

- Oxidizing Agent: Potassium permanganate (KMnO4) in alkaline aqueous solution (potassium hydroxide).

- Conditions: Heating at approximately 95°C for 5 hours.

- Workup: Filtration of manganese dioxide, acidification to precipitate the nicotinic acid derivative.

This method can be adapted to ethyl-substituted fluoropyridines, providing a direct route to this compound by oxidation of the corresponding 5-fluoro-6-ethylpyridine.

Summary Table: Oxidative Conversion

| Reagent | Conditions | Yield (%) | Notes |

|---|---|---|---|

| KMnO4 + KOH (aq) | 95°C, 5 hours | Moderate | Direct oxidation of alkyl fluoropyridines |

| Acidification (HCl) | pH 2-4, precipitation | - | Isolation of nicotinic acid |

This route is straightforward but may require careful control to avoid overoxidation and to purify the product.

Halogenation and Subsequent Fluorination via Diazonium Salt Intermediates

European patents describe methods involving:

- Preparation of halogenated fluoronicotinic acid derivatives via diazotization and substitution reactions.

- Use of nitrite salts under acidic conditions to introduce fluorine atoms onto the pyridine ring.

- These methods are more complex and may involve multiple purification steps but can yield high-purity products.

While these methods are more general for fluoronicotinic acids, they can be adapted for the ethyl-substituted analogs by starting with appropriately substituted precursors.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Suitability for this compound |

|---|---|---|---|

| Grignard Exchange + Fluorination + Hydrolysis | High selectivity, scalable, environmentally friendly | Requires anhydrous conditions, multiple steps | Highly suitable with modification for ethyl substituent |

| Oxidation of Alkyl-Fluoropyridines | Simple reagents, direct oxidation | Moderate yield, potential overoxidation | Suitable if alkyl-fluoropyridine is available |

| Diazotization and Halogen Exchange | High purity, well-established | Multi-step, complex purification | Applicable but less straightforward |

Experimental Notes and Best Practices

- Catalysts: Cuprous iodide or cuprous bromide catalysts improve Grignard exchange selectivity.

- Solvents: Tetrahydrofuran (THF), 2-methyltetrahydrofuran, or cyclopentyl methyl ether are preferred for Grignard reactions; DMF or DMSO for fluorination.

- Fluorinating Agent: Anhydrous tetramethylammonium fluoride is critical; water content must be kept below 300 ppm to prevent side reactions.

- Hydrolysis: Acidic hydrolysis (HCl) is preferred for tert-butyl esters, while alkaline hydrolysis (NaOH or KOH) suits methyl or ethyl esters.

- Temperature Control: Maintaining 40-50°C during fluorination optimizes reaction rate and selectivity.

- Purification: Filtration and washing with water or organic solvents yield high-purity products with HPLC purities exceeding 98%.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoropyridine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylates.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can replace the fluorine atom in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group yields carboxylates, while reduction can produce alcohols .

Scientific Research Applications

6-ethyl-5-fluoropyridine-3-carboxylic acid has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.

Biology: Fluorinated pyridines are studied for their potential as enzyme inhibitors and receptor ligands.

Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in designing anti-inflammatory and anticancer agents.

Industry: It is used in the synthesis of agrochemicals, such as herbicides and insecticides.

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 6-Ethyl-5-fluoronicotinic acid with two closely related compounds from the evidence:

Table 1: Structural and Physicochemical Comparison

Key Findings :

Substituent Effects: Fluorine vs. Fluorine’s electronegativity also enhances hydrogen-bonding interactions. Ethyl vs. Acetyl: The ethyl group at position 6 offers lower steric bulk and higher lipophilicity than the acetyl group in the compared esters, which may enhance membrane permeability .

Functional Group Impact :

- The carboxylic acid group in this compound increases aqueous solubility compared to the ester derivatives, favoring bioavailability in physiological environments. Esters (e.g., ethyl 6-acetyl-2-chloro-5-fluoronicotinate) often act as prodrugs, requiring hydrolysis for activation .

Synthetic Feasibility :

- Ethyl 6-acetyl-5-chloronicotinate has a well-documented synthesis route with a high yield, suggesting that similar strategies (e.g., halogenation or fluorination) could be applied to this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.